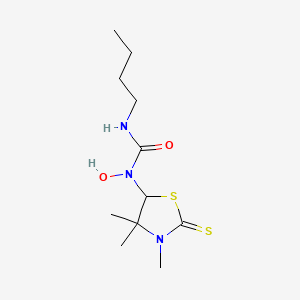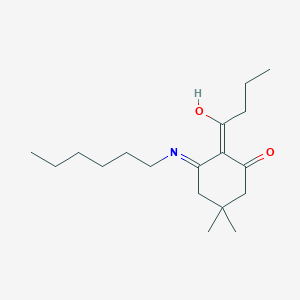![molecular formula C20H13Cl2N3O4 B6041402 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide, also known as C16, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways. For example, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting this enzyme, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide may sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been shown to inhibit the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of PARP, which is involved in DNA repair. This inhibition may sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been shown to inhibit the activity of certain signaling pathways involved in inflammation and neurodegeneration. Additionally, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting biochemical and physiological effects, which make it a useful tool for studying various disease pathways. However, one limitation of using 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
未来方向
There are many potential future directions for research on 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide. For example, further studies could be conducted to explore its potential as an inhibitor of PARP and other enzymes involved in DNA repair. Additionally, studies could be conducted to explore its potential as an anti-inflammatory agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies could also be conducted to explore its potential as an antioxidant and its effects on oxidative stress-related diseases. Overall, there is much potential for further research on 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide and its potential uses in scientific research.
合成方法
The synthesis of 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide involves a series of chemical reactions that begin with the starting material 4-chloro-3-nitrobenzoic acid. This compound is first converted into 4-chloro-3-nitrobenzoyl chloride, which is then reacted with 3-aminobenzoic acid to form the intermediate compound 4-chloro-N-(3-aminophenyl)-3-nitrobenzamide. This compound is then further reacted with 2-chlorobenzoyl chloride to yield the final product, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide.
科学研究应用
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting scientific research applications. It has been studied as a potential inhibitor of certain enzymes, such as the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been studied as a potential anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-16-7-2-1-6-15(16)20(27)24-14-5-3-4-13(11-14)23-19(26)12-8-9-17(22)18(10-12)25(28)29/h1-11H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBZMMFKWILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(benzylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6041322.png)

![(3-(2-fluorobenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6041330.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
![3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)


![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041382.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)
